2,3-Difluoro-4-pentylphenol

Overview

Description

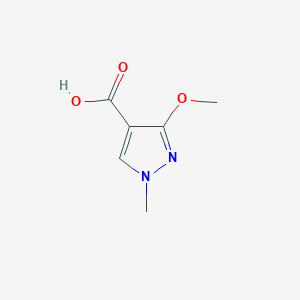

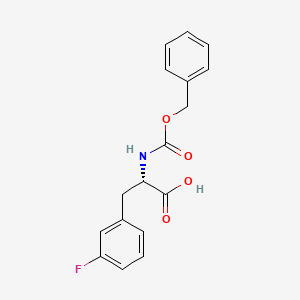

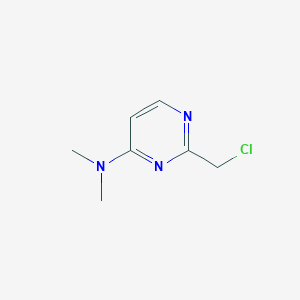

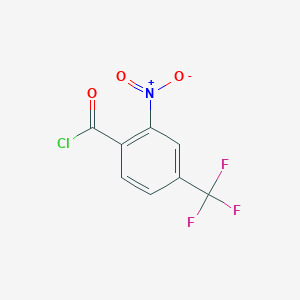

“2,3-Difluoro-4-pentylphenol” is a chemical compound with the molecular formula C11H14F2O . It has a molecular weight of 200.23 . This compound is used in the synthesis of material-poly {methyl [3- (2-hydroxy-3,4-difluoro)phenyl]propyl siloxane} (PMDFPS), which is sensitive to toxic organophosphate .

Molecular Structure Analysis

The InChI code for “2,3-Difluoro-4-pentylphenol” is 1S/C11H14F2O/c1-2-3-4-5-8-6-7-9(14)11(13)10(8)12/h6-7,14H,2-5H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

“2,3-Difluoro-4-pentylphenol” is a solid at ambient temperature . It has a molecular weight of 200.23 .Scientific Research Applications

Bioactivity Studies

- Cytotoxicity and Cell Division Inhibition : Pentylphenols, including derivatives similar to 2,3-Difluoro-4-pentylphenol, have been investigated for their bioactivity. A study on an Okinawan Ascidian, Diplosoma sp., revealed that certain pentylphenols inhibited the division of fertilized sea urchin eggs, while others exhibited mild cytotoxicity against HCT116 cells (human colorectal cancer cell) (Rob et al., 2011).

Photovoltaic Applications

- Solar Cell Efficiency : In the context of solar energy, novel acceptor-donor-acceptor structured nonfullerene acceptors have been designed, modifying the main-chain substituting position of a component similar to 2,3-Difluoro-4-pentylphenol. This resulted in significant improvements in power conversion efficiency of solar cells, indicating the potential of such compounds in photovoltaic applications (Wang et al., 2018).

Organic Electronics and Photonics

- Organic Thin Films : Studies have been conducted on thin films of organic molecules, including derivatives of 2,3-Difluoro-4-pentylphenol, for applications in photonics. These compounds have shown potential for tunable photon emission in multicolor displays, indicating their utility in organic electronics and photonics (Karbovnyk et al., 2016).

Catalysis and Organic Synthesis

- Catalytic Activity : The catalytic properties of metal-free and metallophthalocyanines derived from 4-pentylphenol, a related compound, have been explored. Particularly, cobalt phthalocyanine showed promising results in the oxidation of cyclohexene, demonstrating the relevance of such compounds in catalytic processes (Gökçe et al., 2013).

Lewis Acid Chemistry

- Role as Lewis Acid : Tris(pentafluorophenyl)borane, a compound related to 2,3-Difluoro-4-pentylphenol, has been used in organic and organometallic chemistry as a strong Lewis acid. Its applications include catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions, highlighting the versatility of such compounds in chemical synthesis (Erker, 2005).

Fluorination in Organic Synthesis

- Difluoroalkylation of Alkenes : The process of difluoroalkylation, which involves molecules similar to 2,3-Difluoro-4-pentylphenol, has been studied for the synthesis of difluoro-contained dihydrobenzofurans and indolins. This method is significant in drug discovery and development, demonstrating the importance of fluorinated compounds in medicinal chemistry (Ma et al., 2020).

Environmental Toxicology

- Estrogenic Effects in Aquatic Life : The effects of 4-tert-pentylphenol, a compound structurally related to 2,3-Difluoro-4-pentylphenol, on medaka fish were studied. It was found to have estrogenic effects that reduce reproductive potential, indicating the environmental impact of such compounds (Seki et al., 2003).

Optical and Electronic Properties

- Multicolor Photon Emission : Research has been conducted on the optical and electronic properties of organic thin films containing derivatives of 2,3-Difluoro-4-pentylphenol. These films have shown potential for red, green, and blue tunable photon emission, useful in display technologies (Karbovnyk et al., 2016).

properties

IUPAC Name |

2,3-difluoro-4-pentylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2O/c1-2-3-4-5-8-6-7-9(14)11(13)10(8)12/h6-7,14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSNWDXIBLGPNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=C(C=C1)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-pentylphenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1316902.png)

![(E)-2-Oxo-4-(3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1316910.png)